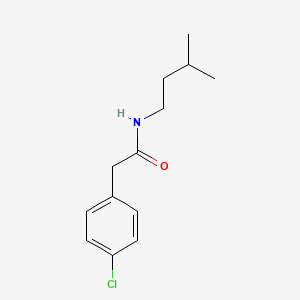

(2-甲基-6-苯基-4H-吡喃-4-亚基)丙二腈

描述

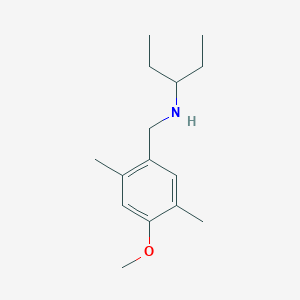

“(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile” is a dye intermediate used in the synthesis of an electrooptical chromophore . It is applicable in two-photon technology and pyran-derived polyurethanes for nonlinear optical (NLO) applications .

Synthesis Analysis

The title compound was prepared according to the synthetic method reported in the previous literature . A solution of 2-(2,6-dimethyl-4H- pyran-4-ylidene)malononitrile and tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate in EtOH was stirred at 80°C for 16 hours .Molecular Structure Analysis

The molecular structure of “(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile” is complex. The crystal structure of a similar compound, 2-(2-methyl-6-phenyl-4H-pyran-4-ylidene)-1H-indene-1,3(2H)-dione, has been studied .Chemical Reactions Analysis

The reaction of 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile and benzylamine results in the unexpected synthesis of novel 2,7-naphthyridine derivatives . These derivatives display phosphorescence, thermally activated delayed fluorescence, and high contrast solid-state acidochromism due to their special chemical structures .Physical And Chemical Properties Analysis

The compound is a light yellow solid . Its FT-IR (KBr) is 3068, 1645 (pyrone-CO), 1610, 1512, 1450, 1390, 1346, 1080, 954, 817, 680 cm −1 . Its 1H NMR (400 MHz, CDCl3) is δ = 6.86 (d, 1H, J = 2.0 Hz, pyrone-H), 6.88 (d, 1H, J = 2.0 Hz, pyrone-H), 7.28 (d, 1H, J = 16.4 Hz, alkene-H), 7.32 (d, 1H, J = 16.4 Hz, alkene-H), 7.58–7.62 (m, 4H, Ar–H), 7.72 (d, 2H, J = 8.4 Hz, Ar–H), 7.86–7.94 (m, 5H, Ar–H), 8.18 (dd, 1H, J = 1.4, 8.2 Hz, Ar–H), 8.45 (s, 1H, Ar–H) ppm .科学研究应用

Organic Electronics

(2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile: is used as a dye intermediate in the synthesis of electrooptical chromophores . These chromophores are crucial in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound’s ability to facilitate efficient charge transfer and its stability under operational conditions make it a valuable component in these technologies.

Fluorescence Sensors

The 4H-pyran unit in (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile serves as an excellent building block for constructing various organic fluorescent materials . These materials are widely used in fluorescence sensors, which are essential for detecting and measuring biological and chemical substances with high sensitivity and specificity. The compound’s strong fluorescence properties enable the development of sensors with enhanced performance.

Optical Information Storage

In the field of optical information storage, (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile is utilized for its photochemical properties . The compound’s ability to undergo reversible photoinduced changes makes it suitable for use in rewritable optical storage media. This application is critical for developing advanced data storage solutions that offer high capacity and durability.

Security Systems

The unique optical properties of (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile are also exploited in security systems . The compound can be used to create security inks and coatings that are invisible under normal lighting but become visible under specific conditions, such as UV light. This application is vital for anti-counterfeiting measures and enhancing the security of documents and products.

Organic Solid-State Lasers

Several derivatives of 4H-pyran-4-ylidene malononitrile, including (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile , have been investigated for their suitability in organic solid-state laser applications . These compounds exhibit strong luminescence and can be used to develop efficient laser materials. This application is significant for creating compact and tunable laser sources for various scientific and industrial uses.

Material Science

In material science, (2-methyl-6-phenyl-4H-pyran-4-ylidene)malononitrile is studied for its potential to form novel crystalline structures . These structures can have unique mechanical, thermal, and optical properties, making them useful for developing new materials with specialized functions. Research in this area contributes to the advancement of materials with enhanced performance for various applications.

作用机制

Target of Action

It’s known that this compound is used as a dye intermediate and in the synthesis of electrooptical chromophores .

Mode of Action

It’s known that the compound is involved in organic base catalyzed knoevenagel reactions . This reaction is a form of condensation reaction, which typically involves the reaction of an aldehyde or ketone with a compound containing an acidic proton, resulting in the formation of a carbon-carbon double bond.

Biochemical Pathways

It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may play a role in photochemical reactions.

Result of Action

It’s known that the compound is used in the synthesis of benzimidazole compounds under light irradiation , suggesting that it may have a role in photochemical reactions.

Action Environment

It’s known that the compound is slightly hazardous in case of skin contact, eye contact, ingestion, or inhalation . It’s also known that the compound should be stored in a cool, dark, well-ventilated place .

安全和危害

属性

IUPAC Name |

2-(2-methyl-6-phenylpyran-4-ylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-11-7-13(14(9-16)10-17)8-15(18-11)12-5-3-2-4-6-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHLZDDQIUVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methyl-6-phenyl-pyran-4-ylidene)-malononitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5856297.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)

![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)

![ethyl 4-[(1,3-benzodioxol-5-ylcarbonyl)amino]benzoate](/img/structure/B5856334.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5856337.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5856349.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)